In Vitro Binding Affinity: p53-HDM2-IN-1 IC50 vs. Nutlin-3a, RG7388, and SAR405838
p53-HDM2-IN-1 demonstrates an IC50 of 0.103 μM (103 nM) for inhibition of the p53-HDM2 protein-protein interaction [1]. In cross-study comparison using the same biochemical assay category (cell-free p53-MDM2/HDM2 binding assays), Nutlin-3a exhibits an IC50 of 90 nM [2]; RG7388 (Idasanutlin) exhibits an IC50 of 6 nM [2]; SAR405838 (MI-773) exhibits a Ki of 0.88 nM [2]. p53-HDM2-IN-1 occupies an intermediate affinity position among p53-HDM2/MDM2 inhibitors—more potent than early-generation compounds (e.g., some sub-micromolar inhibitors with IC50 >1 μM), but approximately 17-fold less potent than RG7388 and approximately 117-fold less potent than SAR405838 in terms of binding affinity.
| Evidence Dimension | In vitro inhibitory concentration (IC50) against p53-HDM2/MDM2 interaction |
|---|---|
| Target Compound Data | IC50 = 0.103 μM (103 nM) |
| Comparator Or Baseline | Nutlin-3a IC50 = 90 nM; RG7388 (Idasanutlin) IC50 = 6 nM; SAR405838 (MI-773) Ki = 0.88 nM |
| Quantified Difference | p53-HDM2-IN-1 is 1.14-fold less potent than Nutlin-3a; ~17-fold less potent than RG7388; ~117-fold less potent than SAR405838 |
| Conditions | Cell-free p53-MDM2/HDM2 protein-protein interaction binding assays |
Why This Matters
Selection of the appropriate affinity range enables tunable p53 pathway activation; intermediate-affinity inhibitors like p53-HDM2-IN-1 may provide a wider dynamic range for dose-response studies compared to ultra-high-affinity compounds that saturate target engagement at low concentrations.
- [1] TargetMol. p53-HDM2-IN-1 Product Datasheet T72877. View Source
- [2] Scientific Reports. Table 1: Inhibitors used in the inhibitor screening assay. 2017, 7: Article number 10974. View Source
